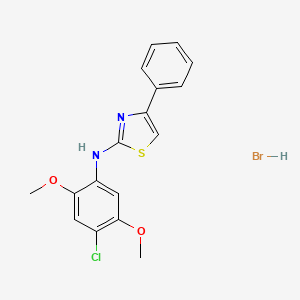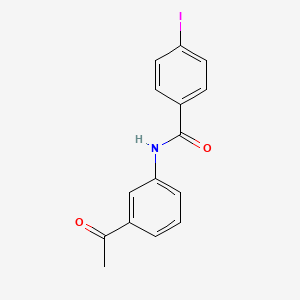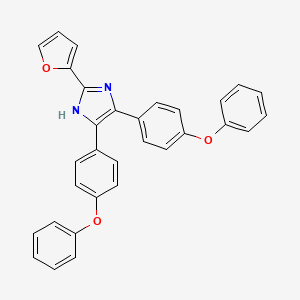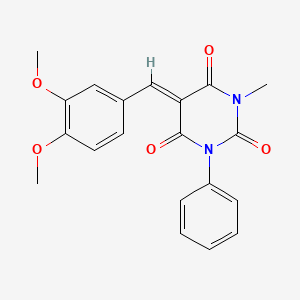![molecular formula C20H19NO3 B4958229 N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide](/img/structure/B4958229.png)
N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide, also known as HNMA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases. In biochemistry, this compound has been used as a probe to study the binding interactions between proteins and small molecules. In materials science, this compound has been incorporated into polymer matrices to improve their mechanical and thermal properties.
作用機序
The mechanism of action of N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the scavenging of reactive oxygen species. This compound has been shown to inhibit the production of interleukin-1β and tumor necrosis factor-α, two key cytokines involved in the inflammatory response. This compound has also been shown to scavenge superoxide and hydroxyl radicals, which are known to cause cellular damage and contribute to the development of various diseases.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and analgesic activities. In vitro and in vivo studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and alleviate pain. This compound has also been shown to have a protective effect on the liver and kidney, suggesting its potential as a therapeutic agent for the treatment of liver and kidney diseases.
実験室実験の利点と制限
One of the main advantages of N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide is its ease of synthesis, which makes it readily available for laboratory-scale studies. This compound is also stable under a wide range of conditions, allowing for its use in various experimental settings. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the toxicity and pharmacokinetics of this compound, which are important factors to consider when developing it as a therapeutic agent.
将来の方向性
There are several future directions for research on N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent. Another area of interest is the use of this compound as a probe to study protein-ligand interactions, which could lead to the development of new drugs with improved binding affinity and specificity. Finally, there is a need for more studies on the toxicity and pharmacokinetics of this compound, which will be important for its further development as a therapeutic agent.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. Its ease of synthesis, stability, and range of biochemical and physiological effects make it a promising candidate for further research. While there are still limitations and unknown factors regarding its use, this compound presents exciting opportunities for the development of new drugs and materials.
合成法
N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide can be synthesized through a multistep reaction, starting from 2-hydroxy-1-naphthaldehyde and 2-methoxybenzylamine. The reaction involves the formation of a Schiff base intermediate, which is then reduced to yield the final product, this compound. The synthesis method has been optimized to improve the yield and purity of this compound, making it a viable option for laboratory-scale production.
特性
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)-(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-13(22)21-20(16-9-5-6-10-18(16)24-2)19-15-8-4-3-7-14(15)11-12-17(19)23/h3-12,20,23H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHJJJSGBCPPRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1OC)C2=C(C=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 5-[(dimethylamino)methylene]-2-methyl-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B4958166.png)
![1-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B4958170.png)
![2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4958176.png)
![7-amino-5-(3-bromo-4-fluorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4958178.png)
![4-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4958179.png)
![4-({2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)benzenesulfonamide](/img/structure/B4958195.png)
![5-acetyl-4-(4-chlorophenyl)-6-methyl-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4958203.png)
acetic acid](/img/structure/B4958205.png)

![ethyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]benzoate](/img/structure/B4958213.png)


![5-(4-hydroxy-3-methoxyphenyl)-1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4958253.png)